molecular formula C17H15N3O3S B10951364 methyl {4-oxo-2-[(pyridin-2-ylmethyl)sulfanyl]quinazolin-3(4H)-yl}acetate

methyl {4-oxo-2-[(pyridin-2-ylmethyl)sulfanyl]quinazolin-3(4H)-yl}acetate

Cat. No.: B10951364
M. Wt: 341.4 g/mol
InChI Key: VITAIKCTJYRRQX-UHFFFAOYSA-N
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Description

Methyl 2-[4-oxo-2-[(2-pyridylmethyl)sulfanyl]-3(4H)-quinazolinyl]acetate is a heterocyclic compound with a complex structure that includes a quinazoline core, a pyridine ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-oxo-2-[(2-pyridylmethyl)sulfanyl]-3(4H)-quinazolinyl]acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with 2-pyridylmethylthiol in the presence of a suitable cyclizing agent. The reaction conditions often include heating the mixture under reflux in a solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-oxo-2-[(2-pyridylmethyl)sulfanyl]-3(4H)-quinazolinyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Hydroxyl derivatives

    Substitution: Nitrated or halogenated derivatives

Scientific Research Applications

Methyl 2-[4-oxo-2-[(2-pyridylmethyl)sulfanyl]-3(4H)-quinazolinyl]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of methyl 2-[4-oxo-2-[(2-pyridylmethyl)sulfanyl]-3(4H)-quinazolinyl]acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinazoline and pyridine moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate
  • Methyl 2-(4-oxo-2-(2-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazineyl)thiazol-5(4H)-ylidene)acetate

Uniqueness

Methyl 2-[4-oxo-2-[(2-pyridylmethyl)sulfanyl]-3(4H)-quinazolinyl]acetate is unique due to the presence of both a quinazoline core and a pyridine ring, which can confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

methyl 2-[4-oxo-2-(pyridin-2-ylmethylsulfanyl)quinazolin-3-yl]acetate

InChI

InChI=1S/C17H15N3O3S/c1-23-15(21)10-20-16(22)13-7-2-3-8-14(13)19-17(20)24-11-12-6-4-5-9-18-12/h2-9H,10-11H2,1H3

InChI Key

VITAIKCTJYRRQX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=CC=N3

Origin of Product

United States

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